Comosone II
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Overview
Description
Comosone II is a naturally occurring compound isolated from the rhizomes of Curcuma zedoaria, a plant belonging to the ginger family (Zingiberaceae). This compound has garnered attention due to its moderate antiproliferative activity, particularly against cancer cells . The molecular formula of this compound is C15H20O, and it has a molecular weight of 216.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Comosone II is primarily obtained through the extraction and isolation from the rhizomes of Curcuma zedoaria. The extraction process typically involves hydrodistillation, followed by chromatographic techniques to purify the compound . Specific synthetic routes for this compound have not been extensively documented, as it is mainly derived from natural sources.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Curcuma zedoaria plants, followed by the extraction and purification processes mentioned above. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Comosone II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Scientific Research Applications
Comosone II has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of natural products and their chemical properties.
Biology: Investigated for its antiproliferative activity against various cancer cell lines, including Ca Ski and MDA-MB-231 cells
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Comosone II exerts its effects primarily through the inhibition of cancer cell migration and invasion. It targets the matrix metalloproteinase-9 (MMP-9) enzyme, which plays a crucial role in the degradation of the extracellular matrix and cancer cell metastasis . By inhibiting MMP-9, this compound effectively reduces the invasive potential of cancer cells, thereby limiting their spread .
Comparison with Similar Compounds
Comosone II is part of a group of bioactive compounds isolated from Curcuma species. Similar compounds include:
- Germacrone
- Furanodienone
- Curzerenone
- 13-Hydroxygermacrone
- Curcuzederone
- Demethoxycurcumin
Uniqueness
What sets this compound apart from these similar compounds is its specific inhibitory effect on MMP-9, making it particularly effective in reducing cancer cell migration and invasion . This unique mechanism of action highlights its potential as a therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4aS,8aR)-4,7-dimethyl-1-propan-2-ylidene-4a,5,6,8a-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H20O/c1-9(2)15-13-7-10(3)5-6-12(13)11(4)8-14(15)16/h7-8,12-13H,5-6H2,1-4H3/t12-,13-/m1/s1 |
InChI Key |
WFCQRHPAVQIDTH-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC1)C(=CC(=O)C2=C(C)C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=CC(=O)C2=C(C)C)C |
Origin of Product |
United States |
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